1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

5-HT2A receptor Receptor binding affinity Radioligand binding

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (CAS 64584-34-5), widely known as DOI, is a substituted amphetamine within the 4-substituted-2,5-dimethoxyamphetamine (DOx) family. As a brain-penetrant, mixed serotonin 5-HT2A/2C receptor agonist , it serves as a prototypical tool compound for investigating the pharmacology of this receptor subfamily in both in vitro and in vivo models.

Molecular Formula C11H16INO2
Molecular Weight 321.15 g/mol
CAS No. 64584-34-5
Cat. No. B1200490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine
CAS64584-34-5
Synonyms1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane
1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane
2,5-dimethoxy-4-iodoamphetamine
2,5-dimethoxy-4-iodoamphetamine hydrochloride
2,5-dimethoxy-4-iodophenylisopropylamine
4-DOI
4-iodo-2,5-dimethoxyphenylisopropylamine
4-iodo-2,5-dimethoxyphenylisopropylamine hydrochloride, (+-)-isomer
4-iodo-2,5-dimethoxyphenylisopropylamine hydrochloride, (R)-isomer
4-iodo-2,5-dimethoxyphenylisopropylamine, (+-)-isomer
4-iodo-2,5-dimethoxyphenylisopropylamine, (R)-isomer
4-iodo-2,5-dimethoxyphenylisopropylamine, 123I-labeled
4-iodo-2,5-dimethoxyphenylisopropylamine, 131I-labeled
DOI cpd
DOI-P
Molecular FormulaC11H16INO2
Molecular Weight321.15 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1OC)I)OC)N
InChIInChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3
InChIKeyBGMZUEKZENQUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (CAS 64584-34-5): A Reference 5-HT2A/2C Agonist for Neuroscience Research


1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (CAS 64584-34-5), widely known as DOI, is a substituted amphetamine within the 4-substituted-2,5-dimethoxyamphetamine (DOx) family [1]. As a brain-penetrant, mixed serotonin 5-HT2A/2C receptor agonist , it serves as a prototypical tool compound for investigating the pharmacology of this receptor subfamily in both in vitro and in vivo models [2]. Its key features include high receptor affinity, a well-documented behavioral signature, and utility in imaging applications, distinguishing it as a validated reference standard rather than an exploratory probe.

Risks of Generic Substitution: Why 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine Cannot Be Interchanged with Other DOx or 2C Analogs


Generic substitution among phenethylamine-based serotonin receptor agonists is precluded by significant variability in receptor affinity, functional activity, and pharmacokinetic profiles. The iodo substitution at the 4-position of the 2,5-dimethoxyamphetamine scaffold confers a distinct pharmacological fingerprint relative to its 4-bromo (DOB), 4-chloro (DOC), and 4-methyl (DOM) congeners [1]. Furthermore, the alpha-methyl group in DOI (an amphetamine) imparts a different in vivo activity profile compared to its 2C counterpart, 2C-I (a phenethylamine), which lacks this moiety [2]. These structural nuances result in non-interchangeable potencies, durations of action, and behavioral effects, necessitating the precise selection of DOI for experimental reproducibility or specific research applications.

Quantitative Differentiation of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine: A Data-Driven Selection Guide


High-Affinity 5-HT2A Receptor Binding: Comparison of DOI vs. DOM, DOB, and DOC

DOI demonstrates a high binding affinity for the human 5-HT2A receptor, with a reported Ki of 14.5 nM in radioligand binding experiments [1]. This value positions DOI among the higher-affinity compounds in the DOx class. For comparison, the 4-bromo analog DOB exhibits a Ki of approximately 1-3 nM, while the 4-methyl analog DOM has a Ki of approximately 10-100 nM, indicating that DOI's affinity is intermediate within the class and significantly greater than the 4-chloro analog DOC (Ki ~20-30 nM) [2]. This binding profile supports its use as a potent agonist in both in vitro and in vivo assays where high receptor occupancy is required.

5-HT2A receptor Receptor binding affinity Radioligand binding

Differential Functional Potency in Vivo: DOI vs. 2C-I in Behavioral Models

In a direct comparative study in male rats, the potency of DOI and its 2C analog, 2C-I, to induce 5-HT2A-mediated behaviors was quantitatively assessed [1]. DOI (administered subcutaneously at 0.03–1.0 mg/kg) and 2C-I (0.1–3.0 mg/kg) were evaluated for their ability to elicit wet dog shakes (WDS) and back muscle contractions (BMC). The study found that DOI exhibited a higher potency, eliciting these behaviors at lower doses compared to 2C-I [1]. This underscores that the addition of an alpha-methyl group in DOI enhances its in vivo efficacy relative to the primary amine 2C-I.

Behavioral pharmacology Wet dog shakes In vivo potency

Pro-neuroplastic Effects Distinct from Ketamine: A Mechanistic Differentiator for Neuroplasticity Research

A 2024 study directly compared the effects of DOI and ketamine on hippocampal plasticity and metaplasticity [1]. While both compounds are of interest for their potential pro-neuroplastic effects, their mechanisms and outcomes were found to be distinct. DOI, but not ketamine, induced significant neuroplastic and metaplastic effects at hippocampal CA1 synapses 24 hours after treatment, likely in part via a presynaptic mechanism [1]. This provides a quantifiable and mechanistic distinction for researchers selecting compounds to investigate non-glutamatergic pathways in neuroplasticity.

Neuroplasticity Hippocampus Metaplasticity

Dose-Dependent Reduction of Cocaine Demand: A Behavioral Economics Distinction vs. D-Amphetamine

A 2025 study evaluated the efficacy of (−)-DOI in reducing cocaine intake using a behavioral economics paradigm [1]. (−)-DOI dose-dependently reduced intake on an FR5 schedule of cocaine IVSA and left-shifted the demand curve, indicating increased sensitivity to price increases [1]. This profile is distinct from that of the stimulant D-amphetamine, which, while having similar effects on temporal discrimination, has different effects on light-intensity discrimination and does not demonstrate the same specific modulation of drug demand elasticity [2].

Addiction pharmacology Behavioral economics Cocaine self-administration

Optimized Application Scenarios for 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (CAS 64584-34-5)


As a Reference Agonist in 5-HT2A Receptor Binding and Functional Assays

Use DOI as a calibrated reference compound in radioligand binding (Ki = 14.5 nM at 5-HT2A) [1] and calcium mobilization assays to establish the potency and efficacy of novel 5-HT2A ligands. Its well-defined pharmacological profile ensures inter-laboratory reproducibility and serves as a benchmark for comparing new chemical entities.

In Vivo Behavioral Studies for 5-HT2A-Mediated Neuropharmacology

Employ DOI in rodent models to reliably elicit 5-HT2A-dependent behaviors, such as the head-twitch response (HTR) [2] or wet dog shakes (WDS) [3]. Its validated potency in these assays makes it the preferred tool for investigating hallucinogenic mechanisms and screening 5-HT2A antagonists.

Investigating Non-Glutamatergic Neuroplasticity and Metaplasticity

Apply DOI in ex vivo or in vivo models to study hippocampal synaptic plasticity through a serotonergic mechanism. As DOI, but not ketamine, induces significant metaplastic effects at CA1 synapses 24h post-treatment, it serves as a unique tool for dissecting non-NMDA-dependent pathways of neural adaptation [4].

Addiction Research Models for Assessing Motivation and Demand Elasticity

Utilize DOI in drug self-administration and behavioral economics paradigms to study its effects on the motivation to seek cocaine and other drugs of abuse. Its ability to dose-dependently reduce intake and increase demand elasticity provides a specific assay for evaluating serotonergic modulation of addiction-related behaviors [5].

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